N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride
Overview
Description
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentanecarboxamide group attached to a piperazine ring via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride typically involves the reaction of cyclopentanecarboxylic acid with piperazine in the presence of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Cyclopentanecarboxamide derivatives with oxo groups.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Piperazine derivatives with various substituents.
Scientific Research Applications
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride can be compared with other similar compounds, such as:
N-(2-piperazin-1-ylethyl)cyclopropanecarboxamide dihydrochloride: Similar structure but with a cyclopropane ring instead of cyclopentane.
N-(2-piperazin-1-ylethyl)benzamide dihydrochloride: Similar piperazine and amide groups but with a benzene ring instead of cyclopentane.
Uniqueness: The uniqueness of this compound lies in its cyclopentane ring, which imparts different chemical and physical properties compared to compounds with smaller or larger rings.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15;;/h11,13H,1-10H2,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCFQQJESSTTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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